molecular formula C7H8N4O B12359900 5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one

5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one

Cat. No.: B12359900
M. Wt: 164.16 g/mol
InChI Key: LIDUKBKQBMEHQI-UHFFFAOYSA-N
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Description

5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes an amino group at the 5-position and an imino group at the 6-position. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyanogen bromide, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to reflux, and the product is isolated through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups attached to the benzimidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases, which play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one is unique due to the presence of both amino and imino groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one

InChI

InChI=1S/C7H8N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3,9H,8H2,(H2,10,11,12)

InChI Key

LIDUKBKQBMEHQI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=N)C1N)NC(=O)N2

Origin of Product

United States

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